molecular formula C19H18Cl2N2O5S B5984911 N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide

N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5984911
M. Wt: 457.3 g/mol
InChI Key: HTBSJIMHKNXQRR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a benzamide core substituted with acetyl, dichloro, and morpholinylsulfonyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-acetylphenylamine, which is then subjected to chlorination to introduce the dichloro groups. The morpholin-4-ylsulfonyl group is introduced through a sulfonylation reaction using morpholine and a suitable sulfonyl chloride reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and morpholinylsulfonyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O5S/c1-12(24)13-2-4-14(5-3-13)22-19(25)15-10-18(17(21)11-16(15)20)29(26,27)23-6-8-28-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBSJIMHKNXQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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